4-Bromo-1H-benzo[d]imidazole-2(3H)-thione
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Overview
Description
4-Bromo-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound featuring a bromine atom at the 4th position and a thione group at the 2nd position of the benzo[d]imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with carbon disulfide in the presence of a base, followed by cyclization to form the desired imidazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The bromine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4th position .
Scientific Research Applications
4-Bromo-1H-benzo[d]imidazole-2(3H)-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a chlorine atom instead of bromine.
4-Methyl-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a methyl group instead of bromine.
1H-benzo[d]imidazole-2(3H)-thione: Lacks the bromine substitution at the 4th position.
Uniqueness: 4-Bromo-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activityAdditionally, the bromine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C7H5BrN2S |
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Molecular Weight |
229.10 g/mol |
IUPAC Name |
4-bromo-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) |
InChI Key |
SUDNILUUPNURPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=S)N2 |
Origin of Product |
United States |
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